molecular formula C6H11ClN4O B6260841 N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride CAS No. 2170123-38-1

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B6260841
CAS RN: 2170123-38-1
M. Wt: 190.6
InChI Key:
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Description

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride, also known as E-pyrazole, is an organic compound used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and ethanol. E-pyrazole is commonly used in the synthesis of other compounds, as a complexing agent, and in the detection of metal ions. In addition, it has been studied for its biochemical and physiological effects, and its potential therapeutic applications.

Mechanism of Action

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride binds to metal ions via electrostatic interactions. The positively charged nitrogen atoms in the compound interact with the negatively charged metal ions, forming a strong bond. This bond is strong enough to prevent the metal ions from interacting with other molecules in the solution.
Biochemical and Physiological Effects
The binding of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride to metal ions can have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, which can have a wide range of effects on cells and tissues. In addition, it has been shown to affect the transport of ions across cell membranes, which can affect the function of cells.

Advantages and Limitations for Lab Experiments

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride has several advantages for laboratory experiments. It is relatively inexpensive to synthesize and is stable in aqueous solutions. In addition, it is non-toxic and has a wide range of applications. However, there are some limitations to using N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride in laboratory experiments. It has a relatively low solubility in organic solvents, and it can be difficult to remove from solution after use. In addition, it can react with other compounds in solution, which can affect the results of experiments.

Future Directions

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride has a wide range of potential future applications. For example, it could be used to study the effects of metal ions on the development and function of cells and tissues. In addition, it could be used to study the effects of metal ions on the expression of genes, as well as their role in disease processes. It could also be used to develop new drugs and therapies that target metal ions. Finally, it could be used to develop new detection methods for metal ions in solution.

Synthesis Methods

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride can be synthesized in a laboratory setting by reacting ethylenediamine with pyrazole-5-carboxylic acid. The reaction is catalyzed by hydrochloric acid, and the resulting product is a white, crystalline solid. The resulting solid is then washed with water and ethanol and dried in a vacuum.

Scientific Research Applications

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride has a variety of scientific research applications. It has been used as a complexing agent in various studies, as it is able to bind to metal ions. It has also been used to detect metal ions in solution, as it has a strong affinity for metal ions. In addition, it has been used to study the biochemical and physiological effects of metal ions on cells and tissues.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride involves the reaction of 2-aminoethylhydrazine with ethyl acetoacetate to form 3-(2-aminoethyl)-1H-pyrazole-5-carboxylic acid ethyl ester, which is then hydrolyzed to form the corresponding carboxylic acid. The carboxylic acid is then coupled with ammonia to form the amide, which is subsequently converted to the hydrochloride salt.", "Starting Materials": [ "2-aminoethylhydrazine", "ethyl acetoacetate", "ammonia", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane", "methanol" ], "Reaction": [ "Step 1: Reaction of 2-aminoethylhydrazine with ethyl acetoacetate in dichloromethane in the presence of sodium hydroxide to form 3-(2-aminoethyl)-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Hydrolysis of 3-(2-aminoethyl)-1H-pyrazole-5-carboxylic acid ethyl ester with hydrochloric acid in methanol to form 3-(2-aminoethyl)-1H-pyrazole-5-carboxylic acid.", "Step 3: Coupling of 3-(2-aminoethyl)-1H-pyrazole-5-carboxylic acid with ammonia in methanol to form N-(2-aminoethyl)-1H-pyrazole-5-carboxamide.", "Step 4: Conversion of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide to the hydrochloride salt by treatment with hydrochloric acid in diethyl ether." ] }

CAS RN

2170123-38-1

Product Name

N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride

Molecular Formula

C6H11ClN4O

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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